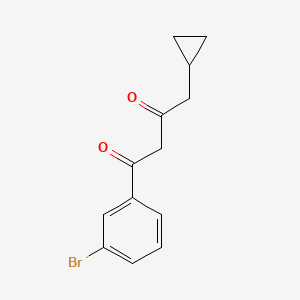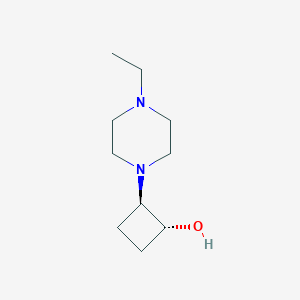
1-(3-溴苯基)-4-环丙基丁烷-1,3-二酮
描述
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione is a chemical compound with the molecular formula C₁₄H₁₄BrO₂. It is characterized by a bromophenyl group attached to a cyclopropylbutane-1,3-dione structure
科学研究应用
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.
生化分析
Biochemical Properties
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) in cells .
Cellular Effects
The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of ROS and subsequent cellular damage . Furthermore, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase leads to the inhibition of the enzyme’s activity, resulting in increased levels of acetylcholine in the nervous system . Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may lead to the accumulation of oxidative damage in cells due to sustained inhibition of acetylcholinesterase and increased ROS levels . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and overall health significantly changes beyond a certain dosage .
Metabolic Pathways
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I metabolic reactions, such as oxidation and reduction, followed by phase II reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues can influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylacetic acid with cyclopropylcarbonyl chloride under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions: 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives, including amides, esters, and ethers.
作用机制
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can be compared with other similar compounds, such as 1-(3-bromophenyl)-4-methylbutane-1,3-dione and 1-(3-bromophenyl)-4-ethylbutane-1,3-dione. These compounds share the bromophenyl group but differ in the alkyl group attached to the butane-1,3-dione moiety. The presence of the cyclopropyl group in 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione imparts unique chemical properties and reactivity compared to its counterparts.
相似化合物的比较
1-(3-bromophenyl)-4-methylbutane-1,3-dione
1-(3-bromophenyl)-4-ethylbutane-1,3-dione
1-(3-bromophenyl)-4-propylbutane-1,3-dione
属性
IUPAC Name |
1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADITDOGEKTGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)

